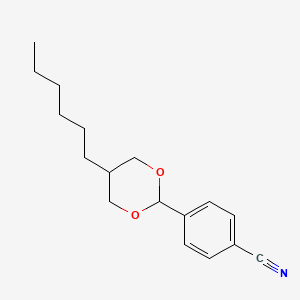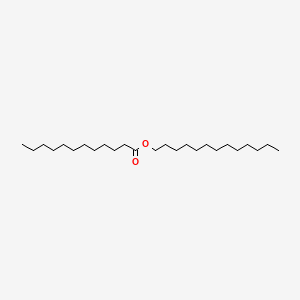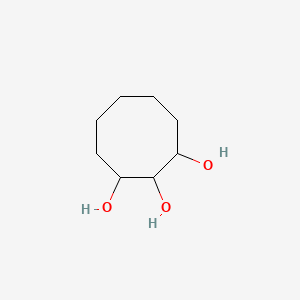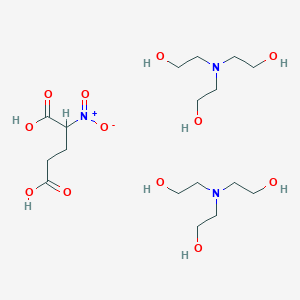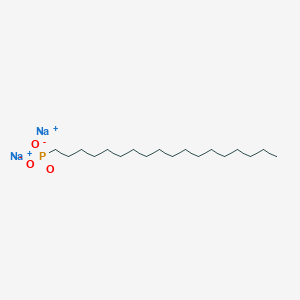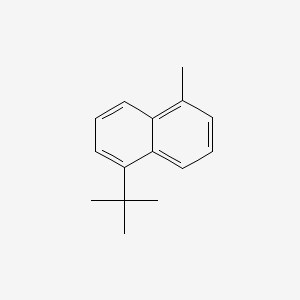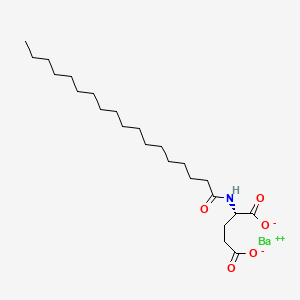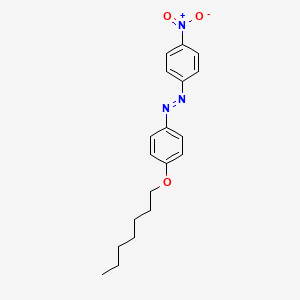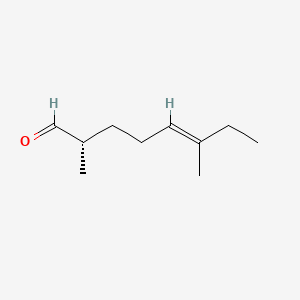
5-Octenal, 2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octenal, 2,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct aroma and is often found in essential oils and natural extracts. It plays a significant role in various chemical and biological processes due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 5-Octenal, 2,6-dimethyl- involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of 5-Octenal, 2,6-dimethyl- can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound.
化学反応の分析
Types of Reactions
5-Octenal, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the carbon chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-5-octenoic acid.
Reduction: Formation of 2,6-dimethyl-5-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Octenal, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products
作用機序
The mechanism of action of 5-Octenal, 2,6-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its biological activity, including its antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3,7-Dimethyl-2,6-octadienal: Known for its strong acaricidal and repellent activities.
2,4-Octadienal: Exhibits potent acaricidal activity.
2-Octenal: Known for its use in flavor and fragrance industries
Uniqueness
5-Octenal, 2,6-dimethyl- stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde functionality. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various applications.
特性
CAS番号 |
72845-35-3 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(E,2S)-2,6-dimethyloct-5-enal |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1 |
InChIキー |
RMPKHUJAYKUKPH-ZKXNXJMVSA-N |
異性体SMILES |
CC/C(=C/CC[C@H](C)C=O)/C |
正規SMILES |
CCC(=CCCC(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


